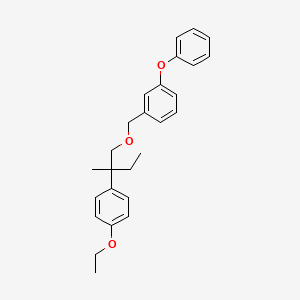
3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether, also known as etofenprox, is a synthetic pyrethroid insecticide. It is characterized by its low mammalian toxicity and high efficacy against a broad spectrum of insect pests. Etofenprox is widely used in agriculture, public health, and veterinary applications due to its unique chemical structure and mode of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-ethoxyphenyl)-2-ethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of etofenprox follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to distillation and recrystallization to obtain pure etofenprox .
Analyse Chemischer Reaktionen
Types of Reactions
Etofenprox undergoes various chemical reactions, including:
Oxidation: Etofenprox can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of etofenprox can yield alcohols and alkanes.
Substitution: Etofenprox can undergo nucleophilic substitution reactions, particularly at the ether linkage
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols and alkanes.
Substitution: Results in the formation of substituted ethers
Wissenschaftliche Forschungsanwendungen
Etofenprox has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in controlling vector-borne diseases.
Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes
Wirkmechanismus
Etofenprox exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. Etofenprox is unique in that it does not contain an ester linkage, which is common in other pyrethroids, making it less susceptible to hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another pyrethroid insecticide with a similar mode of action but contains an ester linkage.
Cypermethrin: A type II pyrethroid with a cyano group that enhances its insecticidal activity.
Deltamethrin: A highly potent pyrethroid with a similar mechanism of action
Uniqueness
Etofenprox is unique among pyrethroids due to its non-ester structure, which provides greater stability and lower mammalian toxicity. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .
Eigenschaften
CAS-Nummer |
80854-05-3 |
|---|---|
Molekularformel |
C26H30O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-4-26(3,22-14-16-23(17-15-22)28-5-2)20-27-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,4-5,19-20H2,1-3H3 |
InChI-Schlüssel |
GYISLIQJPVSSJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















